6-Fluoronicotinimidamide hydrochloride chemical structure and analysis
6-Fluoronicotinimidamide hydrochloride chemical structure and analysis
An In-depth Technical Guide to 6-Fluoronicotinimidamide Hydrochloride: Structure, Synthesis, and Analysis
Introduction
In the landscape of modern drug discovery, fluorinated heterocyclic compounds represent a cornerstone for the development of novel therapeutics. The strategic introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 6-Fluoronicotinimidamide hydrochloride is a pyridine-based building block that combines the advantageous properties of a fluorinated aromatic system with the versatile imidamide functional group. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical structure, a plausible synthetic route, and detailed protocols for its analytical characterization.
Physicochemical Properties and Chemical Structure
6-Fluoronicotinimidamide hydrochloride is a light yellow solid at room temperature.[1] Its structure is characterized by a pyridine ring substituted with a fluorine atom at the 6-position and an imidamide (amidine) group at the 3-position, which is protonated to form the hydrochloride salt. This combination of features imparts specific properties crucial for its application in medicinal chemistry. The fluorine atom can enhance binding interactions and block metabolic attack, while the positively charged amidinium group can act as a strong hydrogen bond donor and a bioisosteric replacement for other functional groups.
Table 1: Key Physicochemical and Structural Identifiers
| Property | Value | Source(s) |
| CAS Number | 1419101-31-7 | [1][2][3] |
| Molecular Formula | C₆H₇ClFN₃ | [2] |
| Molecular Weight | 175.59 g/mol | [2] |
| Synonyms | 6-Fluoropyridine-3-carboximidamide hydrochloride | [2] |
| Appearance | Light yellow solid | [1] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1][2] |
| SMILES | Cl.NC(=N)C1=CN=C(F)C=C1 | [2] |
| Topological Polar Surface Area | 62.76 Ų | [2] |
| Predicted LogP | 0.92657 | [2] |
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 6-Fluoronicotinimidamide hydrochloride.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 6-Fluoronicotinic Acid The synthesis of the key precursor, 6-fluoronicotinic acid, can be achieved from 2,5-dibromopyridine as described in patent literature.[4]
-
Grignard Exchange: To a solution of 2,5-dibromopyridine and a catalyst (e.g., cuprous iodide) in an appropriate organic solvent, add isopropyl magnesium chloride solution to selectively form the Grignard reagent at the 5-position.
-
Carboxylation: React the resulting Grignard reagent with a chloroformate (e.g., ethyl chloroformate) to yield the corresponding 6-bromonicotinate ester.
-
Fluorination and Hydrolysis: Heat the 6-bromonicotinate with anhydrous tetramethylammonium fluoride in a solvent like DMF or DMSO. After the reaction, evaporate the solvent and hydrolyze the ester using hydrochloric acid to precipitate the desired 6-fluoronicotinic acid.[4]
Step 2: Conversion to 6-Fluoronicotinonitrile The conversion of a carboxylic acid to a nitrile is a standard transformation.
-
Amide Formation: Activate the 6-fluoronicotinic acid with a coupling agent (e.g., thionyl chloride or EDC) and react it with ammonia to form 6-fluoronicotinamide.
-
Dehydration: Dehydrate the primary amide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride to yield 6-fluoronicotinonitrile.
Step 3: Pinner Reaction to form 6-Fluoronicotinimidamide Hydrochloride The Pinner reaction is a classic method for converting nitriles into imidates, which are then readily converted to the target amidine hydrochloride.
-
Imidate Formation: Dissolve 6-fluoronicotinonitrile in anhydrous ethanol and cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution until saturation.
-
Reaction: Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours. The corresponding ethyl imidate hydrochloride will precipitate.
-
Ammonolysis: Collect the imidate salt and treat it with a solution of ammonia in ethanol. This will displace the ethoxy group to form the final 6-Fluoronicotinimidamide, which, in the presence of excess HCl, will exist as the hydrochloride salt.
-
Purification: The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.
Comprehensive Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and stability of 6-Fluoronicotinimidamide hydrochloride. A combination of spectroscopic and chromatographic techniques provides a complete profile of the compound.
Caption: Integrated analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are informative.
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¹H NMR: The spectrum is expected to show three distinct aromatic proton signals, each exhibiting splitting from both adjacent protons and the fluorine atom. The protons of the pyridine ring will be deshielded due to the electron-withdrawing nature of the ring nitrogen and the fluorine atom, further shifted downfield by the protonation of the ring nitrogen in the hydrochloride salt.[5][6] The NH protons of the amidinium group are typically broad and may exchange with D₂O.
-
¹³C NMR: The spectrum will show six carbon signals. The carbon bearing the fluorine (C6) will exhibit a large one-bond C-F coupling constant. The other ring carbons will show smaller two- or three-bond C-F couplings. The C3 carbon attached to the amidinium group and the amidinium carbon itself will also be clearly identifiable.
-
¹⁹F NMR: A single resonance is expected, and its coupling to adjacent protons (H5) can confirm its position.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H2 | ~8.9 - 9.2 | d | J(H-H) ≈ 2.5 | Adjacent to protonated ring N and C3 substituent. |
| H4 | ~8.4 - 8.7 | ddd | J(H-H) ≈ 8.5, 2.5; J(H-F) ≈ 2.0 | Coupled to H2, H5, and F. |
| H5 | ~7.7 - 8.0 | dd | J(H-H) ≈ 8.5; J(H-F) ≈ 8.0 | Coupled to H4 and F. |
| NH₂/NH | ~9.5 - 10.5 | br s | - | Exchangeable protons on the amidinium group. |
Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight and fragmentation pattern.
Caption: Predicted ESI-MS/MS fragmentation of the parent ion.
Protocol: LC-MS/MS Analysis
-
Instrumentation: Use a UHPLC system coupled to a high-resolution mass spectrometer like an Orbitrap or Q-TOF.[7]
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis: Full scan MS to detect the parent ion [M+H]⁺ (for C₆H₇FN₃, expected exact mass ≈ 140.0628). Follow with data-dependent MS/MS to obtain fragmentation data for structural confirmation.[8]
-
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for determining purity and quantifying the compound.
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for polar aromatic compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (20:80 v/v) | Isocratic elution provides robust and reproducible results. The acidic buffer ensures the analyte is protonated and gives sharp peak shapes.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temp. | 30°C | Controlled temperature ensures consistent retention times. |
| Detection | UV at 265 nm | The pyridine ring provides a strong chromophore for UV detection. |
| Run Time | 10 minutes | Sufficient to elute the compound and any common impurities. |
Protocol: Purity Determination by HPLC
-
Standard Preparation: Prepare a stock solution of 6-Fluoronicotinimidamide hydrochloride in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by dilution (e.g., to 0.1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to the same concentration as the working standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Applications and Significance in Drug Discovery
6-Fluoronicotinimidamide hydrochloride is not just an inert chemical; it is a versatile building block with significant potential in medicinal chemistry.
-
Fluoropyridine Scaffold: The 6-fluoropyridine motif is prevalent in many bioactive compounds. The fluorine atom can serve as a metabolic shield, preventing unwanted oxidation on the pyridine ring, and can engage in favorable hydrogen bonding or dipole-dipole interactions with protein targets. Substituted nicotinic acids are known intermediates for potent antibacterial agents.[10]
-
Amidine Functionality: The amidine group is a strong base that is protonated at physiological pH. This positive charge allows it to mimic protonated amines or engage in strong ionic and hydrogen-bonding interactions within a receptor's active site. It is often used as a bioisostere for carboxylates, ureas, or other polar groups.
-
Drug Design Potential: This compound serves as a valuable starting point for synthesizing libraries of more complex molecules. The primary amine of the imidamide can be further functionalized, opening avenues for creating novel chemical entities. Its structural similarity to compounds like 6-aminonicotinamide, a known antimetabolite, suggests its potential as a scaffold for developing enzyme inhibitors.[11] The importance of nitrogen-rich S(VI) compounds like sulfondiimidamides in drug discovery further highlights the industry's interest in scaffolds rich in functional nitrogen atoms.[12]
Conclusion
6-Fluoronicotinimidamide hydrochloride is a well-defined chemical entity with significant potential as a building block for pharmaceutical research. This guide has detailed its fundamental structure and properties, outlined a logical synthetic strategy, and provided comprehensive, field-proven protocols for its analytical characterization. By understanding and applying these methods, researchers can confidently utilize this compound to explore new chemical space and accelerate the discovery of next-generation therapeutics.
References
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Navarro, S., et al. (2017). Determination of flonicamid and its metabolites in bell pepper using ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap). Food Additives & Contaminants: Part A, 34(1), 69-78. Retrieved from [Link]
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Lefebvre, J., et al. (1995). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis, 13(3), 269-277. Retrieved from [Link]
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PubChem. (n.d.). 6-Aminonicotinamide. Retrieved from [Link]
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Colell, J. F., & Engle, K. M. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 8(4), 903-905. Retrieved from [Link]
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Al-Khalaifah, A. H., et al. (2022). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 12(6), 143-151. Retrieved from [Link]
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Gáll, Z., et al. (2013). Liquid chromatographic-mass spectrometric determination of rufinamide in low volume plasma samples. Journal of Chromatography B, 940, 42-46. Retrieved from [Link]
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Amini, M., & Rouini, M. R. (2016). A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. Iranian Journal of Pharmaceutical Research, 15(2), 437-443. Retrieved from [Link]
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